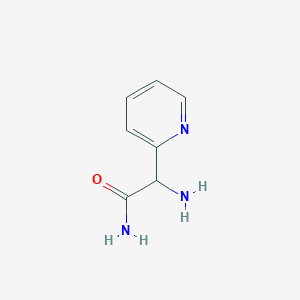

2-Amino-2-(pyridin-2-yl)acetamide

Übersicht

Beschreibung

“2-Amino-2-(pyridin-2-yl)acetamide” is a chemical compound that has been mentioned in the context of being a potent adaptor-associated kinase 1 inhibitor . It may have the potential to treat neuropathic pain and other neurological disorders including schizophrenia, Parkinson’s disease, bipolar disorder, and Alzheimer’s disease .

Synthesis Analysis

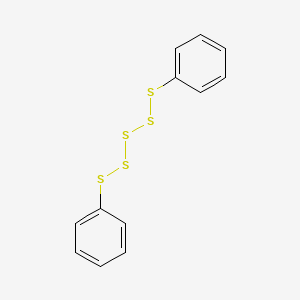

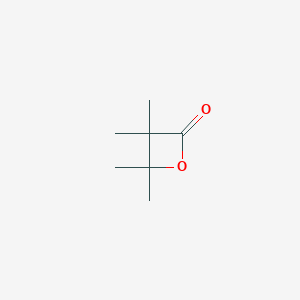

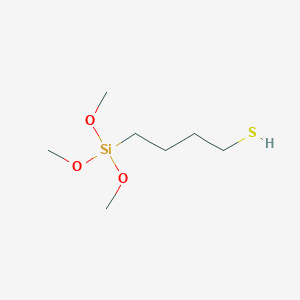

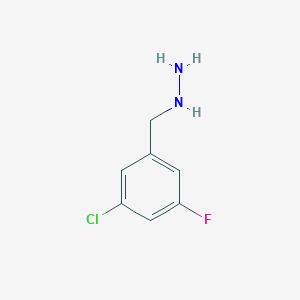

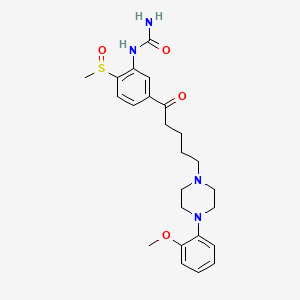

The synthesis of “this compound” involves a rapid scale-up synthesis accomplished in eight steps, which includes the coupling of phenol 17 with oxathiazolidine 18 as the key transformation .Molecular Structure Analysis

The molecular formula of “this compound” is C7H9N3O . The molecular weight is 151.17 .Chemical Reactions Analysis

The chemical reactivity of “this compound” involves various reactions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen

Chemical Rearrangements and Synthesis

- Rearrangement Reactions : 2-Amino-2-(pyridin-2-yl)acetamide is involved in rearrangement reactions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine leads to pyridin-4-yl α-substituted acetamide products, demonstrating a formal two-carbon insertion through rearrangement (Getlik et al., 2013).

- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of bioactive derivatives. For instance, functionalized 3-(substituted amino)thieno[2,3-b]pyridines, which include azidoacetamide and monothiooxamide fragments, are synthesized starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, with some demonstrating strong herbicide antidote properties (Dotsenko et al., 2019).

Industrial and Environmental Applications

- Corrosion Inhibition : Derivatives of this compound, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have been synthesized and evaluated as corrosion inhibitors. They have shown promising inhibition efficiencies in acidic and oil mediums, beneficial for industrial applications (Yıldırım & Cetin, 2008).

Medicinal Chemistry and Pharmacology

- Synthesis of Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, derived from this compound, have been synthesized and identified as potential antiallergic agents. One such compound was found to be significantly more potent than existing antiallergic medications in histamine release assays (Menciu et al., 1999).

- Metal Complex Synthesis for Biological Studies : The compound is used in synthesizing metal ion complexes, such as divalent and trivalent metal complexes, which have shown various activities against pathogens like Staphylococcus aureus and E. coli (Karim, Ali, & Musa, 2005).

Wirkmechanismus

Target of Action

2-Amino-2-(pyridin-2-yl)acetamide is a potent adaptor-associated kinase 1 inhibitor . This compound may have the potential to treat neuropathic pain and other neurological disorders including schizophrenia, Parkinson’s disease, bipolar disorder, and Alzheimer’s disease .

Mode of Action

It is known that it interacts with its targets, potentially through the formation of coordinate bonds . This interaction could lead to changes in the function of the target, which could result in therapeutic effects .

Biochemical Pathways

It is suggested that it may influence the pathways related to the function of adaptor-associated kinase 1 . The downstream effects of these pathways could be related to the treatment of neuropathic pain and other neurological disorders .

Result of Action

It is suggested that it may have a significant inhibitory effect on adaptor-associated kinase 1 , which could result in therapeutic effects for neuropathic pain and other neurological disorders .

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Amino-2-(pyridin-2-yl)acetamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Eigenschaften

IUPAC Name |

2-amino-2-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6(7(9)11)5-3-1-2-4-10-5/h1-4,6H,8H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTFAXODZHCPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309965 | |

| Record name | α-Amino-2-pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001426-32-9 | |

| Record name | α-Amino-2-pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001426-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-2-pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E,3E,5E,7E,9E)-11-[(3aS,6S,6aR)-3a-hydroxy-5-oxo-3,4,6,6a-tetrahydro-2H-furo[3,2-b]pyrrol-6-yl]-2-ethylidene-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate](/img/structure/B3044458.png)